N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-4-methylphenylamine with suitable pyridazine derivatives can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinones and pyridazine-based drugs. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide apart is its unique combination of a pyrano[4,3-c]pyridazine core with a chloro-methylphenyl substituent.
Properties
Molecular Formula |
C15H14ClN3O2 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-2-3-13(11(16)6-9)17-15(20)14-7-10-8-21-5-4-12(10)18-19-14/h2-3,6-7H,4-5,8H2,1H3,(H,17,20) |
InChI Key |
RJBHXMFUMSQPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN=C3CCOCC3=C2)Cl |
Origin of Product |
United States |
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